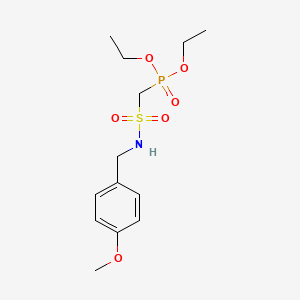
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate is an organophosphorus compound with the molecular formula C13H22NO6PS and a molecular weight of 351.36 g/mol . This compound is characterized by the presence of a phosphonate group, a sulfamoyl group, and a methoxybenzyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with N-(4-methoxybenzyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-methoxybenzylphosphonate: Similar structure but lacks the sulfamoyl group.
Diethyl (4-nitrobenzyl)phosphonate: Contains a nitro group instead of a methoxy group.
Dimethyl (4-bromobenzyl)phosphonate: Contains a bromine atom instead of a methoxy group and uses methyl esters instead of ethyl esters.
Uniqueness
Diethyl ((N-(4-methoxybenzyl)sulfamoyl)methyl)phosphonate is unique due to the presence of both the sulfamoyl and methoxybenzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C13H22NO6PS |
|---|---|
Poids moléculaire |
351.36 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C13H22NO6PS/c1-4-19-21(15,20-5-2)11-22(16,17)14-10-12-6-8-13(18-3)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3 |
Clé InChI |
BMBXMBSRZBLCAD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CS(=O)(=O)NCC1=CC=C(C=C1)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-4-[(3-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14885277.png)
![7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14885285.png)
![6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14885291.png)

![6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14885304.png)
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14885318.png)
![2,4-dichloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14885323.png)
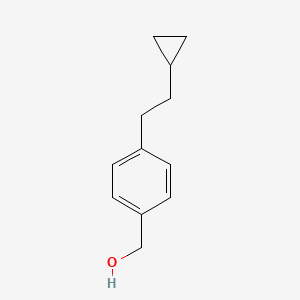
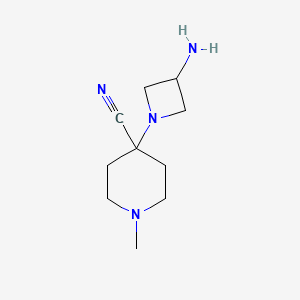


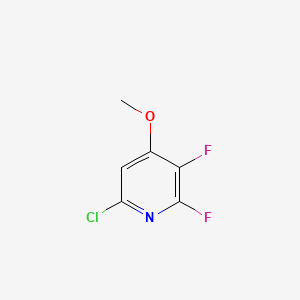
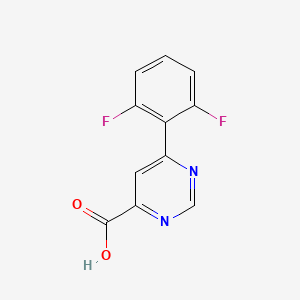
![7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
